N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946334-23-2
VCID: VC11964817
InChI: InChI=1S/C24H24N2O3S/c27-24(20-10-5-2-6-11-20)26-16-7-12-21-18-22(13-14-23(21)26)25-30(28,29)17-15-19-8-3-1-4-9-19/h1-6,8-11,13-14,18,25H,7,12,15-17H2
SMILES: C1CC2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
Molecular Formula: C24H24N2O3S
Molecular Weight: 420.5 g/mol

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide

CAS No.: 946334-23-2

Cat. No.: VC11964817

Molecular Formula: C24H24N2O3S

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide - 946334-23-2

Specification

CAS No. 946334-23-2
Molecular Formula C24H24N2O3S
Molecular Weight 420.5 g/mol
IUPAC Name N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenylethanesulfonamide
Standard InChI InChI=1S/C24H24N2O3S/c27-24(20-10-5-2-6-11-20)26-16-7-12-21-18-22(13-14-23(21)26)25-30(28,29)17-15-19-8-3-1-4-9-19/h1-6,8-11,13-14,18,25H,7,12,15-17H2
Standard InChI Key VARCKFYJFLEWIV-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
Canonical SMILES C1CC2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4

Introduction

Synthesis and Chemical Reactions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide would typically involve multi-step organic reactions. A common approach might include the nucleophilic attack by an amine on a sulfonyl chloride to form the sulfonamide linkage, similar to other sulfonamide derivatives.

Synthesis Steps:

  • Preparation of Starting Materials: Synthesis or procurement of the tetrahydroquinoline and sulfonyl chloride precursors.

  • Formation of Sulfonamide Linkage: Reaction of the amine with sulfonyl chloride under suitable conditions.

  • Purification: Recrystallization or chromatography to isolate the pure compound.

Biological Activity and Applications

Potential Biological ActivitiesDescription
Antibacterial ActivitySulfonamide group may contribute to inhibiting bacterial growth.
Enzyme InhibitionPotential interaction with enzymes, affecting cellular signaling pathways.
Antiparasitic ActivitySimilar compounds have shown activity against certain parasites .

Research Findings and Future Directions

Given the limited specific data on N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide, further research is needed to explore its biological activities and potential applications. Techniques such as surface plasmon resonance and isothermal titration calorimetry could provide insights into the compound's interactions with target proteins or enzymes.

Future Research Directions:

  • Biological Activity Assays: In vitro and in vivo studies to assess antibacterial and other potential biological activities.

  • Structural Modifications: Synthesis of analogs to enhance efficacy or reduce toxicity.

  • Pharmacokinetic Studies: Investigation of absorption, distribution, metabolism, and excretion (ADME) properties.

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